molecular formula C12H12N2 B2786864 2-[(pyridin-2-yl)methyl]aniline CAS No. 53114-00-4

2-[(pyridin-2-yl)methyl]aniline

Cat. No.: B2786864
CAS No.: 53114-00-4
M. Wt: 184.242
InChI Key: BWSLINKKCILOEB-UHFFFAOYSA-N
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Description

2-[(pyridin-2-yl)methyl]aniline is an organic compound that features a pyridine ring attached to a benzene ring through a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and aniline moieties in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(pyridin-2-yl)methyl]aniline involves the reaction of 2-bromomethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The general reaction scheme is as follows:

2-bromomethylpyridine+anilineK2CO3,DMFThis compound\text{2-bromomethylpyridine} + \text{aniline} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-bromomethylpyridine+anilineK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(pyridin-2-yl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the pyridine and benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of N-oxides or quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-[(pyridin-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-[(pyridin-3-yl)methyl]aniline: Similar structure but with the pyridine ring attached at the 3-position.

    2-[(pyridin-4-yl)methyl]aniline: Pyridine ring attached at the 4-position.

    N-(pyridin-2-ylmethyl)aniline: Similar structure but with a different substitution pattern on the aniline ring.

Uniqueness

2-[(pyridin-2-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the pyridine ring can affect the electronic distribution and steric interactions, making this compound distinct from its isomers.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSLINKKCILOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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